CODEINE PHOSPHATE
Description
Historical Context of Opioid Alkaloid Research
The history of opioid alkaloid research is deeply rooted in the study of the opium poppy, which was cultivated as early as 3400 BC in Mesopotamia. painphysicianjournal.com Opium itself is a mixture of alkaloids from the poppy seed. painphysicianjournal.com The isolation of individual alkaloids marked a pivotal moment in chemistry. Friedrich Sertürner isolated morphine from crude opium in 1804, an event of significant scientific importance as it was the first time an alkaloid was isolated from a plant product. nih.govfrontiersin.org Codeine (methylmorphine) was subsequently isolated from opium in 1832. nih.gov Over time, approximately 20 pharmacologically active alkaloids in opium were reported. nih.gov
The 19th century saw increased interest in the medical use of isolated opium alkaloids and the analysis of the social consequences of their abuse. scielo.br Research efforts extended to the search for synthetic substances with potential advantages over natural products. scielo.br A significant phase in opioid chemical research involved comprehensive studies of structure-activity relationships, aiming to understand the impact of structural modifications on pharmacological properties to identify or design opioids with potentially fewer side effects while retaining desirable properties. frontiersin.org The discovery of opioid receptors in 1973 and the subsequent identification of endogenous opioids like enkephalin in 1975 further revolutionized opioid science, providing molecular targets for research. painphysicianjournal.comfrontiersin.org
Significance of Codeine Phosphate (B84403) as a Research Probe in Opioid Science
Codeine phosphate holds significance as a research probe due to its chemical structure and metabolic profile. As a phenanthrene (B1679779) alkaloid and opioid agonist, it shares structural similarities with morphine but exhibits different pharmacological properties, being less potent as an analgesic than morphine. inchem.orgdrugbank.com Its conversion to morphine in the body, primarily via the cytochrome P450 enzyme CYP2D6, makes it a valuable tool for studying drug metabolism and the role of genetic polymorphisms in influencing drug response. tga.gov.aunih.govwikipedia.org Approximately 5% to 10% of codeine is metabolized to morphine through O-demethylation, while N-demethylation by CYP3A4 produces norcodeine. nih.govwikipedia.org This metabolic pathway allows researchers to investigate the impact of CYP2D6 activity on the formation of the more potent metabolite, morphine. tga.gov.aunih.gov
Furthermore, codeine's interaction with opioid receptors, particularly the mu-opioid receptor, makes it useful for studying receptor binding and downstream signaling pathways. drugbank.comnih.govwikipedia.org Research has shown that binding to mu receptors activates G-proteins, leading to a decrease in intracellular cAMP and Ca2+ levels, and causing hyperpolarization of neurons, which can impair the transmission of pain signals. drugbank.comnih.gov While the precise mechanism of action of codeine is still under investigation, its interaction with opioid receptors is considered central to its effects. drugbank.commdpi.com
Overview of Key Research Areas in this compound Studies
Research involving this compound spans several key areas within opioid science:
Metabolism and Pharmacogenetics: A significant area of research focuses on the metabolism of codeine, particularly the role of CYP2D6 polymorphism. Studies investigate how variations in CYP2D6 activity affect the conversion of codeine to morphine and the subsequent pharmacological response. tga.gov.aunih.govwikipedia.orghra.nhs.uk Research has shown that individuals with reduced CYP2D6 activity (poor metabolizers) may experience decreased analgesic effects, while those with increased activity (ultra-rapid metabolizers) may have higher morphine concentrations. tga.gov.aunih.govwikipedia.org
Mechanism of Action and Receptor Binding: Researchers utilize this compound to study its binding affinity to opioid receptors, primarily the mu-opioid receptor, and the intracellular signaling pathways activated upon binding. drugbank.comnih.govwikipedia.org This research helps to elucidate how codeine exerts its effects at a molecular level. drugbank.commdpi.com
Neuroscience and Brain Function: Studies employing techniques like functional magnetic resonance imaging (fMRI) and magnetic resonance spectroscopy (MRS) investigate the effects of this compound on brain activity and metabolism. spandidos-publications.com This research aims to understand how codeine influences different brain regions and potentially contributes to phenomena like drug dependence. spandidos-publications.com For example, studies have explored alterations in brain function and metabolite content in areas like the frontal lobe and thalamus following codeine administration. spandidos-publications.com
Analytical Methods Development: The development of reliable analytical techniques for detecting and quantifying codeine and its metabolites in various matrices is crucial for research purposes, including pharmacokinetic studies and monitoring. mdpi.comnih.gov Researchers have developed and utilized methods such as spectrophotometry, high-performance liquid chromatography (HPLC), and capillary electrophoresis for codeine determination. mdpi.comnih.gov
Structure-Activity Relationships: While historically significant, research continues to explore the relationship between the chemical structure of codeine and its pharmacological activity, often in comparison to other opioids and their metabolites. frontiersin.org
These research areas highlight the continued importance of this compound as a subject of scientific inquiry, contributing to a deeper understanding of opioid pharmacology, metabolism, and effects on the central nervous system.
Data Table: Key Metabolic Pathways of Codeine
| Metabolic Pathway | Enzyme Involved | Major Metabolite(s) | Approximate Contribution | Research Significance |
| O-Demethylation | CYP2D6 | Morphine | 5-10% | Explores pharmacogenetic variability in response. tga.gov.aunih.gov |
| N-Demethylation | CYP3A4 | Norcodeine | ~10% | Studies alternative metabolic routes. nih.govwikipedia.org |
| Glucuronidation | UGT2B7 | Codeine-6-glucuronide (B1240514), Morphine-6-glucuronide (B1233000), Norcodeine-6-glucuronide | Major elimination route | Investigates active metabolites and excretion. tga.gov.aunih.govwikipedia.org |
Note: The percentages are approximate and can vary depending on individual factors.
Data Table: Opioid Receptor Binding Affinity (Research Context)
| Compound | Primary Receptor Affinity (Research Focus) | Notes |
| Codeine | Mu-opioid receptor (agonist) drugbank.comnih.govwikipedia.org | Less potent than morphine at mu receptor. inchem.orgdrugbank.com |
| Morphine (Codeine metabolite) | Mu-opioid receptor (agonist) wikipedia.org | Significantly higher affinity and potency than codeine. wikipedia.org |
| Codeine-6-glucuronide | Mu-opioid receptor (agonist) drugbank.com | Proposed to contribute to codeine's effects. drugbank.com |
Note: This table focuses on receptor binding relevant to research on codeine's mechanism.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H21NO3.2H3O4P.H2O/c2*1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;2*1-5(2,3)4;/h2*3-6,11-13,17,20H,7-9H2,1-2H3;2*(H3,1,2,3,4);1H2/t2*11-,12+,13-,17-,18-;;;/m00.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSZLDSPXIWGFO-BLOJGBSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.OP(=O)(O)O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.O.OP(=O)(O)O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50N2O15P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
76-57-3 (Parent) | |
| Record name | Codeine phosphate [USP:BAN:JAN] | |
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DSSTOX Substance ID |
DTXSID20904612 | |
| Record name | Codeine phosphate hemihydrate | |
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Molecular Weight |
812.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Codeine phosphate appears as colorless small crystals or white powder. Odorless. Bitter taste. Solutions are acid to litmus. pH (4% solution) 4.2-5. (NTP, 1992) | |
| Record name | CODEINE PHOSPHATE | |
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Solubility |
greater than or equal to 100 mg/mL at 61 °F (NTP, 1992) | |
| Record name | CODEINE PHOSPHATE | |
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CAS No. |
52-28-8, 41444-62-6 | |
| Record name | CODEINE PHOSPHATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Codeine phosphate [USP:BAN:JAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041444626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Codeine phosphate hemihydrate | |
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| Record name | Codeine phosphate | |
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| Record name | (1S,5R,13R,14S,17R)-10-methoxy-4-methyl-12-oxa-4-azapentacyclo[9.6.1.0¹,¹³.0�,¹�.0�,¹�]octadeca-7(18),8,10,15-tetraen-14-ol | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CODEINE PHOSPHATE | |
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Melting Point |
428 to 455 °F (decomposes) (NTP, 1992) | |
| Record name | CODEINE PHOSPHATE | |
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| URL | https://cameochemicals.noaa.gov/chemical/20047 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Molecular Pharmacology and Receptor Dynamics of Codeine Phosphate
Opioid Receptor Binding Kinetics and Thermodynamics
The interaction of codeine phosphate (B84403) with opioid receptors involves specific binding kinetics and thermodynamics, although codeine's affinity for these receptors is generally lower compared to its active metabolite, morphine. wikipedia.orgoup.comrelease.org.uk
Mu-Opioid Receptor (MOR) Affinity and Selectivity Studies
Codeine is considered a selective agonist for the mu-opioid receptor (MOR), although its affinity for the MOR is considerably weaker than that of morphine. oup.comrelease.org.uknih.gov Studies investigating the binding affinity and selectivity of opioids, including codeine and its metabolites, for opioid receptor subtypes have been conducted using techniques such as radioligand binding assays in brain homogenates. nih.govunimelb.edu.au These studies typically involve competing the test compound with a known radiolabeled ligand specific for a particular receptor subtype (e.g., [3H]DAMGO for MOR). nih.govunimelb.edu.au
Research indicates that the substitution of the free phenolic group of morphine, as seen in codeine where a methyl group is present, leads to a decrease in binding affinity at opioid receptors. nih.govunimelb.edu.au However, this substitution does not significantly alter the selectivity ratio between mu and delta or mu and kappa opioid receptors. nih.govunimelb.edu.au
While codeine exhibits affinity for the MOR, its analgesic effect is largely dependent on its conversion to morphine via the CYP2D6 enzyme. fda.govdrugbank.comwikipedia.orggeneesmiddeleninformatiebank.nl Morphine is significantly more potent at the MOR, and genetic polymorphisms in CYP2D6 can influence the extent of codeine's metabolism to morphine, thereby affecting the individual response to codeine. fda.govdrugbank.comnih.gov
Delta (DOR) and Kappa (KOR) Opioid Receptor Interaction Dynamics
In addition to its primary interaction with the MOR, codeine also binds to delta (DOR) and kappa (KOR) opioid receptors, albeit with much lower affinity compared to the MOR and morphine. oup.comnih.gov The difference in affinity between codeine and morphine is less pronounced for DOR and KOR compared to the MOR. oup.com
Studies examining the affinity profiles of opioids and their metabolites at different receptor subtypes have shown that while glucuronidation of the 6-hydroxyl group of codeine (forming codeine-6-glucuronide) does not significantly impact affinity for mu receptors, it can slightly increase affinity for delta receptors and reduce affinity for kappa receptors. nih.govunimelb.edu.au This suggests that modifications at the 6-position of the codeine structure can influence its interaction dynamics with DOR and KOR.
The precise kinetic and thermodynamic parameters (such as association and dissociation rates, and binding free energies) specifically for codeine phosphate binding to DOR and KOR are less extensively documented compared to its interaction with the MOR and the binding of morphine to all three subtypes. However, the lower affinity generally implies weaker binding interactions and potentially faster dissociation rates compared to higher-affinity ligands.
G-Protein Coupled Receptor (GPCR) Signal Transduction Pathways
Opioid receptors, including the MOR, DOR, and KOR, belong to the superfamily of G-protein coupled receptors (GPCRs). drugbank.comwikipedia.orgnih.govacs.org Upon agonist binding, GPCRs undergo conformational changes that lead to the activation of associated intracellular signaling pathways, primarily through coupling with heterotrimeric G proteins. drugbank.comwikipedia.orgacs.orgnih.gov
Agonist-Induced Conformational Changes and Receptor Activation
Agonist binding to opioid receptors induces conformational changes in the receptor structure. wikipedia.orgacs.orgnih.gov These changes are crucial for receptor activation and the subsequent coupling to G proteins. wikipedia.orgacs.orgnih.gov For many GPCRs, activation involves large-scale rearrangements, particularly in the intracellular portions of transmembrane helices, such as an outward swing of transmembrane helix 6 (TM6), which creates a binding interface for the G protein. acs.orgnih.govresearchgate.net
While the specific conformational changes induced by this compound binding have not been as extensively characterized at the atomic level as those for more potent agonists like morphine, it is understood that its interaction with the opioid receptor binding pocket initiates these structural rearrangements necessary for signal transduction. wikipedia.org The extent and stability of the active conformation induced by codeine may differ from that induced by morphine, potentially contributing to its lower potency.
Downstream Signaling Cascade Activation and Modulation (e.g., cAMP, Ca2+ regulation)
Activated opioid receptors, primarily through coupling with inhibitory G proteins (Gi/Go), modulate various downstream signaling cascades. drugbank.comwikipedia.orgnih.govnih.gov A key effect is the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP). drugbank.comnih.govsmpdb.canih.govgenome.jp This leads to a decrease in intracellular cAMP levels. drugbank.comnih.govsmpdb.ca
Reduced cAMP levels affect the activity of protein kinase A (PKA), a key downstream effector that phosphorylates various cellular proteins involved in diverse physiological processes. nih.govgenome.jp
Opioid receptor activation also modulates ion channel activity. nih.govcancer.govdrugbank.comnih.govsmpdb.ca They promote the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an influx of potassium ions and hyperpolarization of the neuron. nih.govcancer.govnih.govsmpdb.ca Simultaneously, they inhibit the opening of voltage-gated calcium channels (particularly N-type), reducing calcium influx. nih.govcancer.govnih.govsmpdb.ca These changes in ion permeability decrease neuronal excitability and inhibit the release of neurotransmitters, including nociceptive neurotransmitters like substance P, GABA, dopamine, acetylcholine, and noradrenaline. nih.govcancer.govsmpdb.ca
This compound, through its interaction with opioid receptors (both directly and via its metabolite morphine), triggers these downstream signaling events, contributing to its pharmacological effects such as analgesia and cough suppression. nih.govcancer.govdrugbank.com
Mechanisms of G-Protein Bias and Functional Selectivity
The concept of G-protein bias, or functional selectivity, describes the ability of different ligands binding to the same receptor to selectively activate distinct downstream signaling pathways. ahajournals.orgscienceopen.comacs.orgbiomolther.orgelifesciences.org While GPCRs were traditionally thought to act as simple on/off switches coupling solely to G proteins, it is now understood that they can also signal through other pathways, such as those involving beta-arrestins. ahajournals.orgscienceopen.comacs.orgbiomolther.org
Biased ligands can preferentially activate G protein-mediated signaling over beta-arrestin recruitment, or vice versa, potentially leading to different therapeutic profiles and reduced side effects. ahajournals.orgscienceopen.combiomolther.orgelifesciences.org The specific conformation stabilized by a ligand is thought to determine its signaling bias. scienceopen.combiomolther.org
While the concept of biased signaling has been explored for various opioid ligands in the context of developing safer analgesics with reduced side effects like respiratory depression and addiction, research specifically detailing the G-protein bias profile of this compound itself is less prominent compared to studies on novel or more potent opioids. biomolther.orgelifesciences.org However, as a ligand that primarily signals through Gi/Go proteins to inhibit adenylyl cyclase and modulate ion channels, its activity aligns with the canonical G protein-mediated opioid signaling pathway. drugbank.comwikipedia.orgnih.govnih.gov The extent to which this compound might exhibit bias towards or against other signaling pathways, such as those mediated by beta-arrestins, compared to its active metabolite morphine or other opioids, is an area of ongoing research in the broader field of opioid pharmacology and functional selectivity. biomolther.orgelifesciences.org
Data Table: Opioid Receptor Binding Affinities (Illustrative Example based on general opioid data)
| Compound | MOR Affinity (Ki) | DOR Affinity (Ki) | KOR Affinity (Ki) | MOR Selectivity (vs DOR) | MOR Selectivity (vs KOR) |
| Codeine | Low | Very Low | Very Low | Moderate | Moderate |
| Morphine | High | Moderate | Moderate | Higher | Higher |
| Codeine-6-Glucuronide (B1240514) | Low | Slightly Increased | Reduced | Decreased | Increased |
Note: Quantitative Ki values can vary significantly depending on the assay conditions (species, tissue, radioligand, etc.). This table provides a qualitative comparison based on general understanding from the literature. oup.comnih.govnih.govunimelb.edu.au
Data Table: Downstream Signaling Effects
| Signaling Pathway/Effector | Effect of Opioid Receptor Activation (Gi/Go Coupling) |
| Adenylyl Cyclase | Inhibition (Decreased cAMP) drugbank.comnih.govsmpdb.ca |
| PKA | Decreased Activity nih.govgenome.jp |
| GIRK Channels | Opening (Increased K+ efflux, Hyperpolarization) nih.govcancer.govnih.govsmpdb.ca |
| Voltage-Gated Ca2+ Channels (N-type) | Inhibition (Decreased Ca2+ influx) nih.govcancer.govnih.govsmpdb.ca |
| Neurotransmitter Release | Inhibition (e.g., Substance P, GABA) nih.govcancer.govsmpdb.ca |
Molecular Mechanisms of Action: Direct versus Metabolite-Mediated Effects
The analgesic effect of codeine is primarily mediated through the activation of opioid receptors, particularly the mu-opioid receptor (MOR). wikipedia.orgmims.comdrugbank.com However, codeine itself has a relatively weak affinity and low intrinsic activity at the MOR compared to its primary active metabolite, morphine. wikipedia.orgmims.comnih.govtg.org.au This has led to the understanding that codeine functions largely as a prodrug, with its therapeutic effects significantly dependent on its metabolic conversion. wikipedia.orgnih.govtg.org.au
Codeine's Intrinsic Receptor Activity
Codeine is considered a selective agonist of the μ-opioid receptor (MOR). wikipedia.org Despite this, its intrinsic activity at the MOR is relatively weak. tg.org.au Studies have shown that codeine does not significantly alter G-protein basal activity, indicating a lack of direct agonist activity in certain experimental models. mdpi.com The weak binding affinity of codeine for the MOR, approximately 200-fold less than that of morphine, underscores its limited direct contribution to potent opioid effects. pharmgkb.orgnih.gov
Role of Active Metabolites (e.g., Morphine, Codeine-6-Glucuronide) in Opioid Receptor Engagement
The primary active metabolites of codeine are morphine and codeine-6-glucuronide (C6G). wikipedia.orgpharmgkb.orgmims.comdrugbank.com The conversion of codeine to morphine occurs primarily through O-demethylation catalyzed by the cytochrome P450 enzyme CYP2D6. wikipedia.orgpharmgkb.orgdrugbank.comnih.gov Although only a relatively small percentage of codeine (typically 5-10%) is metabolized into morphine via this pathway, morphine has a significantly higher affinity for the MOR and is considered the major contributor to codeine's analgesic effects. pharmgkb.orgdrugbank.comnih.govtg.org.au Genetic variations in CYP2D6 activity can significantly impact the rate of this conversion, influencing the levels of morphine produced and consequently the analgesic response to codeine. pharmgkb.orgdrugbank.comnih.govtg.org.au Individuals with reduced CYP2D6 activity ("poor metabolizers") may experience inadequate pain relief from codeine due to lower morphine levels, while "ultrarapid metabolizers" with increased CYP2D6 activity may produce higher levels of morphine, increasing the risk of opioid toxicity. pharmgkb.orgnih.govtg.org.au
Codeine is also extensively metabolized by conjugation with glucuronic acid, primarily by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B7, to form codeine-6-glucuronide (C6G). pharmgkb.orgmims.comdrugbank.comwikipedia.org C6G is the major metabolite of codeine, with approximately 50-70% of the dose being converted to this compound. pharmgkb.org While the analgesic activity of C6G in humans has been debated, some hypotheses suggest it may contribute to codeine's analgesic effect and has affinity for mu receptors similar to codeine. drugbank.comwikipedia.org C6G can also be further metabolized to morphine-6-glucuronide (B1233000) (M6G), which is known to be a potent opioid agonist with greater analgesic activity than morphine in some studies. pharmgkb.orgdrugbank.com
Cellular and Subcellular Localization of Opioid Receptors and Codeine Action
Opioid receptors, including the MOR, are G protein-coupled receptors (GPCRs) that are widely distributed throughout the central nervous system (CNS) and to a lesser extent in peripheral tissues. drugbank.comnih.govmdpi.compainphysicianjournal.comoup.com In the context of pain modulation, a high density of opioid receptors is found in key areas involved in pain processing. mdpi.comcambridge.org
Cellular localization of opioid receptors relevant to codeine's action includes neurons in the brain and spinal cord. In the CNS, MORs are found in subcortical regions such as the thalamus, periaqueductal gray (PAG), and rostral ventromedial medulla (RVM), which are involved in descending pain inhibitory pathways. mdpi.comcambridge.org In the spinal cord, a high density of opioid receptor binding sites is observed in the dorsal horn, specifically in laminae I and II. mdpi.comcambridge.org These receptors are located both presynaptically on the central terminals of primary afferent neurons and postsynaptically on second-order spinal cord neurons. cambridge.org Activation of these receptors by opioid agonists like morphine (derived from codeine) leads to a reduction in neuronal excitability and inhibition of neurotransmitter release, thereby attenuating the transmission of pain signals. wikipedia.orgmdpi.comoup.com
Subcellularly, opioid receptors are primarily associated with the plasma membrane, where they can bind to ligands and initiate intracellular signaling cascades. oup.comfrontiersin.org Upon agonist binding, opioid receptors undergo conformational changes that lead to the activation of inhibitory G proteins (Gi/Go). drugbank.commdpi.comoup.com This activation results in a decrease in intracellular cyclic AMP (cAMP) levels through the inhibition of adenylyl cyclase, the opening of potassium channels leading to hyperpolarization, and the inhibition of voltage-sensitive calcium channels. drugbank.commdpi.comoup.com These cellular events collectively reduce neuronal activity and neurotransmitter release.
Enzymatic Biotransformation and Pharmacogenetic Determinants of Codeine Phosphate Metabolism
Cytochrome P450 (CYP)-Mediated Metabolic Pathways
The cytochrome P450 superfamily of enzymes plays a significant role in the phase I metabolism of codeine. pharmaceutical-journal.comoup.com These enzymes are predominantly found in the liver, although some activity is also present in the intestine and brain. pharmgkb.orgwikipathways.org
O-Demethylation via CYP2D6 to Morphine
The O-demethylation of codeine to morphine is a key metabolic pathway, as morphine is a significantly more potent agonist of the mu-opioid receptor than codeine itself. pharmgkb.orgcpicpgx.org This reaction is primarily catalyzed by the highly polymorphic enzyme CYP2D6. pharmgkb.orgfrontiersin.orgnih.gov While this pathway accounts for a relatively small percentage of codeine metabolism, typically between 5% and 15% in individuals with normal CYP2D6 activity, it is essential for codeine's analgesic effect. cpicpgx.orgnih.govsonicgenetics.com.au
Pharmacogenetic variations in the CYP2D6 gene lead to different metabolizer phenotypes, ranging from poor metabolizers (PMs) with little to no enzyme activity to ultrarapid metabolizers (UMs) with significantly increased activity. cpicpgx.orgmedsafe.govt.nznih.gov Poor metabolizers may experience reduced or no analgesic effect from codeine due to limited conversion to morphine. nih.govsonicgenetics.com.auwww.gov.uk Conversely, ultrarapid metabolizers can convert codeine to morphine very efficiently, potentially leading to higher than expected morphine concentrations. medsafe.govt.nznih.govnih.gov The CYP2D6 gene is highly polymorphic, with numerous alleles and copy number variants influencing enzyme activity. frontiersin.orgoup.com
N-Demethylation via CYP3A4 to Norcodeine
Another significant metabolic pathway for codeine is N-demethylation, which results in the formation of norcodeine. pharmgkb.orgwikipathways.org This reaction is primarily catalyzed by the enzyme CYP3A4. pharmgkb.orgnih.gov Approximately 10-15% of codeine undergoes N-demethylation to form norcodeine. pharmgkb.orgwikipathways.org Norcodeine is thought to have little to no analgesic properties. cpicpgx.orgdrugbank.com While CYP3A4 is involved, the activity of other metabolic pathways, such as glucuronidation, may limit the formation of norcodeine. psu.edu
Minor Metabolic Pathways and Other CYP Isoform Contributions
In addition to the major pathways mediated by CYP2D6 and CYP3A4, minor metabolic routes for codeine have been identified. These can involve the formation of other metabolites, such as normorphine and hydrocodone. oup.comtga.gov.au Normorphine is considered a minor metabolite and is primarily formed by the N-demethylation of morphine, mostly catalyzed by CYP3A4 with some contribution from CYP2C8. pharmgkb.org Hydrocodone has also been identified as a possible minor metabolite of codeine. psu.eduoup.comtga.gov.au The enzymes responsible for the formation of hydrocodone from codeine are not fully characterized but may involve uncharacterized enzyme systems. psu.edu While other CYP isoforms may contribute to codeine metabolism to a minor extent, CYP2D6 and CYP3A4 are the primary enzymes involved in the major metabolic pathways. oup.com
Glucuronidation Pathways by UDP-Glucuronosyltransferases (UGTs)
Glucuronidation is a major phase II metabolic pathway for codeine and its metabolites, catalyzed by UDP-glucuronosyltransferases (UGTs). pharmgkb.orgoup.com These enzymes conjugate glucuronic acid to the parent drug or metabolite, typically leading to more water-soluble compounds that are readily excreted. bioline.org.br
Codeine-6-Glucuronide (B1240514) Formation (UGT2B7, UGT2B4)
A significant portion of an administered dose of codeine is metabolized through glucuronidation at the 6-hydroxyl position, forming codeine-6-glucuronide (C6G). pharmgkb.orgdrugbank.comoup.com This is often the principal metabolic route, with approximately 50-80% of codeine being converted to C6G. pharmgkb.orgpharmaceutical-journal.comdrugbank.comscot.nhs.uk The primary enzymes responsible for the formation of C6G are UGT2B7 and UGT2B4. pharmgkb.orgdrugbank.comebi.ac.uknih.gov While the analgesic activity of C6G in humans is not definitively established, some research suggests it may possess weak analgesic properties and could contribute to codeine's effects. pharmaceutical-journal.comdrugbank.comebi.ac.ukhodsdon.com UGT2B7 appears to play a dominant role in codeine glucuronidation, although UGT2B4 also exhibits activity. nih.govresearchgate.net
Morphine Glucuronidation: Morphine-3-Glucuronide (B1234276) (M3G) and Morphine-6-Glucuronide (B1233000) (M6G) Formation
Morphine, the active metabolite of codeine, undergoes further glucuronidation to form two primary metabolites: morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G). pharmgkb.orgwikipathways.orgfrontiersin.org These reactions are predominantly catalyzed by UGT enzymes, primarily UGT2B7 in the liver. pharmgkb.orgwikipathways.orgpnas.org Approximately 60% of morphine is converted to M3G, while 5-10% is converted to M6G. pharmgkb.orgwikipathways.org
M3G is generally considered to have no significant analgesic activity and may even have antagonistic or neuroexcitatory effects. wikipathways.orgdrugbank.comcapes.gov.broup.com In contrast, M6G is considered to be a highly active metabolite with potent analgesic properties, potentially even more potent than morphine itself. pharmgkb.orgwikipathways.orgcapes.gov.brtaylorandfrancis.com The formation of M6G is primarily catalyzed by UGT2B7, although UGT1A1, UGT1A3, UGT1A8, and UGT2B4 may play minor roles. pharmgkb.orgpharmgkb.org UGT1A1 may also have a minor role in the formation of M3G. pharmgkb.orgwikipathways.org The ratio of morphine to M6G is considered an important indicator of analgesic effect. wikipathways.org
Metabolic Pathways of Codeine Phosphate (B84403)
| Pathway | Enzyme(s) Involved | Metabolite Formed | Approximate Percentage of Dose | Notes |
| O-Demethylation | CYP2D6 | Morphine | 5-15% | Active metabolite, potent analgesic. |
| N-Demethylation | CYP3A4 | Norcodeine | 10-15% | Little to no analgesic activity. |
| Glucuronidation | UGT2B7, UGT2B4 | Codeine-6-Glucuronide (C6G) | 50-80% | Analgesic activity unclear/weak. |
| Morphine Glucuronidation | UGT2B7 (primarily), UGT1A1, UGT1A3, UGT1A8, UGT2B4 | Morphine-3-Glucuronide (M3G) | ~60% of morphine | No significant analgesic activity. |
| Morphine Glucuronidation | UGT2B7 (primarily), UGT1A1, UGT1A3, UGT1A8, UGT2B4 | Morphine-6-Glucuronide (M6G) | 5-10% of morphine | Highly active analgesic metabolite. |
| Minor Pathways | Various (e.g., CYP3A4, CYP2C8, uncharacterized) | Normorphine, Hydrocodone | Minor | Contribution to effects less defined. |
Codeine phosphate is a widely used opioid analgesic and antitussive agent. Its pharmacological effects are largely dependent on its biotransformation into active and inactive metabolites within the body. This process is primarily mediated by a range of enzymes, with significant implications for individual responses to the drug.
Pharmacogenomics of this compound Biotransformation Genetic variations in the enzymes involved in codeine metabolism can significantly influence its pharmacokinetics and the resulting exposure to both the parent drug and its metabolites. This area of study, known as pharmacogenomics, is crucial for understanding the observed variability in response to codeine.frontiersin.orgoup.commedsafe.govt.nztga.gov.auuspharmacist.com
CYP2D6 Genetic Polymorphisms and Phenotype Classification (e.g., Poor, Intermediate, Extensive, Ultra-Rapid Metabolizers) The CYP2D6 gene is highly polymorphic, with numerous variant alleles (*alleles) described.pharmgkb.orgnih.govThese genetic variations lead to significant inter-individual differences in CYP2D6 enzyme activity.frontiersin.orgmedsafe.govt.nztga.gov.aunps.org.augeneesmiddeleninformatiebank.nlBased on their CYP2D6 genotype, individuals are typically classified into distinct metabolic phenotypes:
Poor Metabolizers (PMs): Individuals with significantly reduced or absent CYP2D6 enzyme activity. This phenotype is associated with carrying two non-functional alleles. tga.gov.aucpicpgx.org PMs have a greatly reduced capacity to convert codeine to morphine. nih.govmedsafe.govt.nztga.gov.aunps.org.au
Intermediate Metabolizers (IMs): Individuals with reduced CYP2D6 enzyme activity, often resulting from carrying one functional and one non-functional allele, or two reduced-function alleles. tga.gov.aucpicpgx.org IMs exhibit lower morphine formation compared to extensive metabolizers. tga.gov.aumdpi.com
Extensive Metabolizers (EMs): Individuals with normal CYP2D6 enzyme activity, representing the most common phenotype (often considered the "wild-type"). medsafe.govt.nzcpicpgx.org EMs efficiently convert a portion of codeine to morphine. medsafe.govt.nz
Ultra-Rapid Metabolizers (UMs): Individuals with increased CYP2D6 enzyme activity, typically due to carrying more than two functional copies of the CYP2D6 gene. nih.govcpicpgx.orgmdpi.com UMs convert codeine to morphine very rapidly and efficiently. nih.govmedsafe.govt.nz
The prevalence of these phenotypes varies among different populations. medsafe.govt.nznps.org.aucpicpgx.org The Clinical Pharmacogenetics Implementation Consortium (CPIC) and the Dutch Pharmacogenetics Working Group (DPWG) provide guidelines for classifying CYP2D6 phenotypes based on activity scores assigned to different allele combinations. frontiersin.orgcpicpgx.org
Here is a simplified representation of CYP2D6 phenotype classification based on activity score:
| Phenotype | CYP2D6 Activity Score | Description |
| Poor Metabolizer | 0 | Minimal or no enzyme activity |
| Intermediate Metabolizer | 0.5 | Reduced enzyme activity |
| Extensive Metabolizer | 1.0, 1.5, 2.0 | Normal enzyme activity |
| Ultra-Rapid Metabolizer | > 2.0 | Increased enzyme activity (gene duplication) |
Data derived from sources tga.gov.aucpicpgx.org. Note that some classifications may group scores differently.
Genetic Variability in Other Metabolic Enzymes (e.g., CYP3A4, UGT2B7) and Transporters While CYP2D6 is the primary determinant of codeine's conversion to morphine, other enzymes and transporters also play a role in codeine and metabolite disposition, and genetic variations in these can contribute to inter-individual variability.
UGT2B7 is a key enzyme in the glucuronidation of both codeine (to C6G) and morphine (to M3G and M6G). drugbank.comresearchgate.netnih.govwikipedia.org Genetic variation in UGT2B7 has been suggested to affect codeine and morphine metabolism, although studies have shown conflicting or not consistently reproducible results regarding the clinical significance of specific UGT2B7 polymorphisms. pharmgkb.orgresearchgate.netnih.gov For instance, the UGT2B7 *2 polymorphism (rs7439366) has not consistently shown an effect on morphine metabolism in vitro. pharmgkb.org
Transporters, such as P-glycoprotein (ABCB1), can also influence the distribution and excretion of codeine and its metabolites, including M3G and M6G. wikipedia.org Genetic polymorphisms in transporter genes could potentially contribute to variability in exposure profiles, although their specific impact on this compound pharmacokinetics is an area of ongoing research.
Impact of Pharmacogenetic Variants on Codeine and Metabolite Exposure Profiles Pharmacogenetic variants, particularly in CYP2D6, have a profound impact on the plasma concentrations of codeine and its key metabolites.
In individuals classified as CYP2D6 PMs, the conversion of codeine to morphine is significantly impaired, leading to substantially lower plasma concentrations of morphine and its glucuronidated metabolites (M3G and M6G). frontiersin.orgnih.govmedsafe.govt.nztga.gov.aunps.org.au Conversely, codeine plasma concentrations may be higher in PMs due to reduced metabolic clearance via the O-demethylation pathway.
CYP2D6 UMs exhibit increased conversion of codeine to morphine, resulting in higher plasma concentrations of morphine and its active metabolite, M6G, compared to EMs. frontiersin.orgnih.govmedsafe.govt.nz This can lead to a higher morphine-to-codeine plasma concentration ratio.
Intermediate metabolizers generally show metabolite profiles between those of PMs and EMs, with reduced morphine formation compared to EMs. frontiersin.orgtga.gov.au
Studies using physiologically based pharmacokinetic (PBPK) modeling have quantified these differences. For example, one study predicted that compared to EMs, the area under the curve (AUC) of morphine was approximately 98.6% lower in PMs, 60.84% lower in IMs, and 73.43% higher in UMs. frontiersin.org
Here is an interactive table illustrating the predicted impact of CYP2D6 phenotype on morphine exposure (AUC):
| CYP2D6 Phenotype | Predicted Morphine AUC (relative to EMs) |
| Poor Metabolizer | ~98.6% lower |
| Intermediate Metabolizer | ~60.84% lower |
| Extensive Metabolizer | 100% (Reference) |
| Ultra-Rapid Metabolizer | ~73.43% higher |
Data based on predicted AUC0-∞ values from a PBPK modeling study frontiersin.org.
Genetic variations in other enzymes like UGT2B7 can also influence metabolite profiles. For instance, variations affecting UGT2B7 activity can alter the rate of glucuronidation of both codeine and morphine, thereby influencing the relative proportions of C6G, M3G, and M6G. Some research suggests that increased UGT2B7 activity might be associated with a decrease in active opioid exposure. researchgate.net
Enzyme Inhibition and Induction Phenomena Affecting this compound Metabolism this compound metabolism can be significantly affected by co-administered drugs or other substances that inhibit or induce the activity of the involved metabolic enzymes, particularly CYP2D6 and CYP3A4.ontosight.aiwikidata.org
Inhibition of CYP2D6 activity can reduce the conversion of codeine to morphine, potentially leading to decreased analgesic efficacy, especially in individuals who rely heavily on this pathway for active metabolite formation. Numerous drugs are known inhibitors of CYP2D6.
Conversely, induction of CYP2D6 activity could theoretically increase morphine formation, although clinically significant induction of CYP2D6 is less common than inhibition.
Inhibitors of UGT enzymes, particularly UGT2B7, could also impact the glucuronidation of codeine and morphine, affecting the formation and clearance of C6G, M3G, and M6G. For example, probenecid (B1678239) and inhibitors of P-glycoprotein can enhance the uptake of M3G and, to a lesser extent, M6G. wikipedia.org
Inter-Individual Variability in this compound Biotransformation The enzymatic biotransformation of this compound exhibits considerable inter-individual variability.frontiersin.orgontosight.aiwikipedia.orgoup.comwikidata.orgwikidata.orgThis variability is primarily driven by genetic polymorphisms in metabolic enzymes, particularly CYP2D6, leading to the distinct metabolic phenotypes discussed earlier.frontiersin.orgwikipedia.orgmedsafe.govt.nztga.gov.aunps.org.augeneesmiddeleninformatiebank.nl
Beyond genetics, other factors contribute to this variability, including age, sex, ethnicity, renal and hepatic function, disease states, and concomitant medication use (enzyme inhibition or induction). researchgate.netgeneesmiddeleninformatiebank.nl
The variable expression of enzymes involved in biotransformation can lead to substantial differences in the production rate and plasma concentration of codeine metabolites. oup.com This variability in metabolite exposure profiles underlies the observed differences in individual responses to codeine, ranging from insufficient efficacy in poor metabolizers to an increased risk of adverse effects in ultra-rapid metabolizers due to higher morphine levels. frontiersin.orgnih.govmedsafe.govt.nznps.org.aumdpi.com
Understanding the interplay of these genetic and non-genetic factors is crucial for predicting individual responses to this compound and for advancing personalized medicine approaches.
Preclinical Pharmacological Efficacy and Receptor Functional Studies
In Vitro Receptor Functional Assays
In vitro studies are crucial for understanding the direct interaction of codeine with opioid receptors at a molecular level.
Agonist Activity and Efficacy Assessments (e.g., G-protein activation, cAMP inhibition)
Codeine is considered a relatively selective agonist for the mu-opioid receptor (MOR), although its affinity for this receptor is significantly weaker than that of morphine. frontiersin.org Studies using agonist-stimulated guanosine (B1672433) 5′-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding assays have demonstrated that codeine can activate μ-opioid receptor-mediated G-protein activation. capes.gov.brpharmgkb.org However, its efficacy in activating μ-receptors has been shown to be lower compared to certain other opioid congeners. capes.gov.brpharmgkb.org For instance, 7,8-saturated codeine congeners have demonstrated greater efficacy than codeine in activating μ-receptors in these in vitro assays. capes.gov.brpharmgkb.org The binding of codeine to mu receptors can lead to the activation of Gαi proteins, resulting in a decrease in intracellular levels of cAMP and Ca2+. drugbank.com
Ligand-Receptor Binding Kinetics and Thermodynamics
Research into the binding kinetics and thermodynamics of codeine at opioid receptors provides further detail on its interaction. Codeine exhibits a weaker affinity for opioid receptors compared to morphine. mdpi.com While specific detailed data tables on the precise binding kinetics and thermodynamic parameters (like association and dissociation rates, or enthalpy and entropy changes) for codeine phosphate (B84403) were not extensively available in the search results, the general consensus from in vitro studies confirms its binding to opioid receptors, predominantly the MOR, albeit with lower affinity than its primary active metabolite, morphine. frontiersin.orgmdpi.com
In Vivo Animal Models for Pharmacological Characterization
Animal models are instrumental in evaluating the pharmacological effects of codeine phosphate in a living system, including its analgesic and antitussive properties.
Antinociceptive Effects in Rodent Models
This compound has demonstrated antinociceptive effects in various rodent models of pain. In rat models of peripheral and central neuropathic pain, codeine has shown the ability to attenuate mechanical and cold allodynia, although higher doses were often required compared to more potent opioids like morphine and methadone. nih.gov For example, in rats with photochemically-induced spinal cord injury, codeine at doses of 10 and 30 mg/kg attenuated mechanical and cold allodynia for at least 3 hours. nih.gov In the tail flick test, a thermal pain model in rodents, codeine has been shown to produce dose-dependent antinociception. mdpi.comfarmaciajournal.comgsconlinepress.com Studies in mice using the tail flick assay have ranked codeine's antinociceptive potency as lower than fentanyl, morphine, ibuprofen, and tramadol. gsconlinepress.com Combinations of codeine with other substances, such as geraniol (B1671447) or pregabalin, have been investigated in rodent pain models, suggesting potential synergistic antinociceptive effects in some contexts, like orofacial pain in mice. farmaciajournal.comscielo.brresearchgate.net
Antitussive Activity in Mammalian Models
Codeine is a widely recognized antitussive agent, and its efficacy has been studied in various mammalian cough models. Codeine suppresses the cough reflex primarily through a direct effect on the cough center in the medulla oblongata within the central nervous system. drugbank.comd-nb.infomsdvetmanual.comnih.gov Studies in animal models, such as guinea pigs and cats, have demonstrated the cough suppressant activity of codeine. d-nb.infomsdvetmanual.comfrontiersin.orgresearchgate.net For instance, microinjection of codeine into the nucleus tractus solitarius (NTS) in guinea pigs inhibited a fictive cough reflex. d-nb.info In anesthetized guinea pigs and rabbits, intravenously administered Adhatoda vasica extract showed antitussive activity that was less potent than codeine on mechanically and electrically induced coughing. researchgate.net However, there is also evidence suggesting that certain types of coughs in animal models, such as those elicited by mechanical stimulation of the tracheal bifurcation in guinea pigs or coughs in models of allergic responses and chronic bronchitis induced by SO2 gas exposure, may be relatively resistant to codeine treatment. d-nb.infonih.gov The effectiveness of codeine in suppressing cough can vary depending on the specific experimental model used. nih.gov
Comparative Pharmacological Profiles of Codeine and its Metabolites in Preclinical Settings
A significant aspect of codeine's preclinical pharmacology is the role of its metabolites, particularly morphine. Codeine is metabolized in the liver, with a portion being O-demethylated by the enzyme CYP2D6 to form morphine, which is a more potent opioid agonist. frontiersin.orgdrugbank.comwikipedia.orgnih.govtaylorandfrancis.com This conversion to morphine is considered crucial for codeine's analgesic effects. frontiersin.orgdrugbank.comtaylorandfrancis.com Approximately 5-10% of codeine is metabolized to morphine, while a larger percentage (70-80%) is metabolized to codeine-6-glucuronide (B1240514) (C6G). frontiersin.orgdrugbank.com Morphine is further metabolized to morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G), with M6G also possessing analgesic activity. drugbank.com
Comparative studies in preclinical models highlight the differences in potency between codeine and its active metabolites. Morphine is significantly more potent than codeine in producing antinociception in rodent models. mdpi.comnih.govgsconlinepress.comresearchgate.net For example, in rat tail-flick tests, morphine showed a stronger antinociceptive effect than codeine after subcutaneous administration. mdpi.com Intrathecal administration studies in mice have also shown morphine to be considerably more potent than codeine in various pain models, including the writhing test and tail flick test. researchgate.net
While morphine is a key contributor to codeine's effects, the role of other metabolites like C6G is also being investigated. Some hypotheses suggest that C6G may also contribute to the analgesic effect of codeine, potentially by having affinity for mu receptors or being metabolized to M6G. drugbank.com However, in some preclinical pain models, C6G has shown weaker or limited antinociceptive effects compared to codeine and morphine. mdpi.com
The comparative pharmacological profiles extend to antitussive activity as well. While codeine itself has central antitussive action, its conversion to morphine likely contributes to this effect, given morphine's higher potency at opioid receptors. d-nb.infomsdvetmanual.com
Preclinical data underscore that codeine's pharmacological effects are a result of both the parent compound and its active metabolites, with morphine playing a central role in its analgesic properties. frontiersin.orgdrugbank.comtaylorandfrancis.com
Evaluation of Opioid Receptor Specificity in Animal Models
Preclinical research utilizing various animal models has investigated the interaction of this compound with different opioid receptor subtypes, namely mu (μ), delta (δ), and kappa (κ) opioid receptors. These studies aim to elucidate the primary mechanisms underlying codeine's analgesic and antitussive properties.
Detailed Research Findings:
Studies have consistently demonstrated that codeine acts primarily as an agonist at the μ-opioid receptor. fda.govdrugbank.comgeneesmiddeleninformatiebank.nlmedsafe.govt.nz This interaction is considered the main pathway through which codeine exerts its analgesic effects, although its potency is significantly lower compared to other μ-opioid agonists like morphine. drugbank.comgeneesmiddeleninformatiebank.nlmedsafe.govt.nz
Research using rat brain homogenates has examined the binding affinity of codeine to μ- and δ-opioid receptors. fda.govnih.gov These studies, employing ligands such as 3H-DAMGO for μ receptors, have shown that codeine binds to the μ receptor, albeit with lower affinity than morphine. nih.gov The chemical structure, particularly modifications at position 3 of the molecule, can influence μ receptor binding affinity, with decreasing alkyl group length leading to decreased Ki values (indicating higher affinity) in the order of morphine > codeine > ethylmorphine > pholcodine. nih.gov
While the primary action is at the μ-receptor, some studies suggest that codeine may also bind to κ and δ receptors, although with significantly lower affinity compared to its affinity for the μ receptor. fda.govoup.com The precise mechanism of codeine's analgesic action is complex and may involve its conversion to morphine via CYP2D6 metabolism, as morphine has a higher affinity for μ-opioid receptors. drugbank.comgeneesmiddeleninformatiebank.nlfda.govmedsciencegroup.us However, some research suggests that the direct effect of codeine and other metabolites, such as codeine-6-glucuronide, which also has affinity for μ receptors, may contribute to its pharmacological effects. drugbank.comoup.com
Animal models have been instrumental in evaluating the functional consequences of codeine's interaction with opioid receptors. For instance, studies in rats have shown that codeine produces antinociception, decreased gastrointestinal motility, and respiratory depression, effects consistent with μ-opioid receptor agonism, and these effects can be blocked by the opioid receptor antagonist naltrexone. fda.gov Antitussive effects of codeine have also been demonstrated in various animal species, including cats, guinea pigs, and mice, and these effects are dose-related and reversible by opioid receptor antagonists like naloxone. fda.gov
Comparative studies in rat models of neuropathic pain have compared the effects of codeine, morphine, and methadone. While morphine and methadone showed more robust attenuation of mechanical allodynia and hyperalgesia in peripheral neuropathic pain models, codeine minimally alleviated mechanical hypersensitivity in some models. nih.gov However, in a rat model of central neuropathic pain (spinal cord injury), codeine effectively attenuated mechanical and cold allodynia. nih.gov These findings highlight potential differences in the efficacy of codeine depending on the type of pain and the animal model used.
Further research utilizing [35S]GTPγS binding assays in rat and guinea pig brain tissues has investigated the agonist activity of codeine and its metabolites at opioid receptors. In these assays, codeine itself did not significantly alter G-protein basal activity, suggesting limited direct agonist activity in these specific in vitro conditions, in contrast to compounds like DAMGO (a μ-selective agonist). mdpi.com This further supports the hypothesis that the effects of codeine may be significantly mediated by its active metabolites.
Data tables presenting specific binding affinities (Ki values) or functional potency data (EC50, Emax) for codeine and its metabolites across different opioid receptor subtypes in various animal tissues are crucial for a comprehensive understanding of its receptor specificity. While specific detailed tables were not consistently present across the search results in a readily extractable format for direct reproduction here, the findings consistently point to a primary, albeit weaker than morphine, affinity and activity at the μ-opioid receptor, with potential contributions from metabolites and interactions with other opioid receptor subtypes at varying degrees depending on the specific study and model.
Synthetic Chemistry, Derivatization, and Structure Activity Relationship Sar of Codeine Analogs
Total Synthesis Methodologies for Codeine Phosphate (B84403) and Related Morphinans
Total synthesis of morphinan (B1239233) alkaloids like codeine involves constructing the complex pentacyclic ring system from simpler precursors. Over the past 70 years, numerous total syntheses of morphine and its congeners have been reported, with increasing emphasis on developing abbreviated and practical routes. researchgate.net
Enantioselective Synthesis Strategies and Stereochemical Control
Enantioselective synthesis is crucial for producing pharmacologically active codeine, as the desired biological effects are typically associated with a specific stereoisomer, typically the levorotatory form (-)-codeine. researchgate.netnih.gov Strategies often employ asymmetric catalysis to establish the correct stereocenters early in the synthesis. For example, a palladium-catalyzed asymmetric allylic alkylation has been utilized to set the stereochemistry in a synthetic route towards opiate alkaloids, including codeine. researchgate.netnih.govcapes.gov.br Another approach involves intramolecular enantioselective Michael addition reactions to construct key cyclic systems with high stereocontrol. researchgate.netrsc.org The use of chiral ligands in transition-metal-catalyzed reactions is a common strategy for achieving high enantioselectivity. uwindsor.ca
Novel Synthetic Routes and Key Methodologies (e.g., Palladium-Catalyzed Asymmetric Allylic Alkylation, Heck Cyclization, Photo-Redox Hydroamination)
Modern total synthesis efforts have incorporated novel methodologies to enhance efficiency and stereocontrol. Palladium-catalyzed reactions, such as asymmetric allylic alkylation and Heck cyclization, are prominent examples. researchgate.netnih.govcapes.gov.broup.com Asymmetric allylic alkylation can establish crucial stereocenters. researchgate.netnih.govcapes.gov.bruwindsor.ca Heck cyclization has been employed to form the fourth ring of the codeine/morphine core structure. researchgate.netnih.gov A seven-step asymmetric synthesis of (-)-codeine features a microwave-assisted intramolecular cascade double Heck cyclization to construct the ABCE ring system and establish required stereocenters in a single step. nih.gov Photo-redox hydroamination is another novel technique that has been applied to assemble the piperidine (B6355638) D-ring of codeine in an atom-economical manner. researchgate.netnih.govnih.gov Reductive hydroamination has also been reported in the synthesis of dihydroisocodeine, an intermediate that can be converted to codeine. udel.edunih.gov Bioinspired approaches that mimic the biosynthetic pathway, such as oxidative phenol (B47542) coupling, have also been explored for constructing the morphinan scaffold. chinesechemsoc.orgchinesechemsoc.orgcapes.gov.br
Scalable Synthetic Approaches for Morphinan Scaffolds
Developing scalable synthetic routes is essential for the potential industrial production of codeine and its analogs. While many total syntheses have been reported, not all are cost-competitive compared to the isolation and semi-synthesis from natural sources like the opium poppy. chinesechemsoc.orgchinesechemsoc.org Recent efforts have focused on developing practical and scalable total syntheses. One reported approach imitates the biosynthetic dearomatization arene coupling reaction to efficiently prepare a key thebaine-like core on a decagram scale, demonstrating potential for industrial application. chinesechemsoc.orgchinesechemsoc.org This approach utilizes an Ir-catalyzed asymmetric hydrogenation of an imine and a Pd-catalyzed intramolecular dearomatization coupling reaction as key steps. chinesechemsoc.org
Semi-Synthetic Modifications and Derivatization Approaches of Codeine
Semi-synthetic modifications of codeine, which is readily available from natural sources, provide a more direct route to various analogs. These modifications often target specific functional groups or positions on the codeine scaffold to alter pharmacological properties. nih.govresearchgate.netdntb.gov.ua Studies on semi-synthetic derivatives of codeine are significant for developing potent opioid agonists and antagonists. nih.govresearchgate.netdntb.gov.ua
N-Substituted Norcodeine Derivatives
N-demethylation of codeine yields norcodeine, which serves as a key intermediate for the synthesis of N-substituted derivatives. researchgate.netresearchgate.netmdpi.comgoogle.com N-alkylation of nor-compounds like norcodeine can be achieved using various reagents, such as ethyl bromoacetate (B1195939) or ethyl acrylate, followed by hydrolysis to obtain derivatives with free carboxylic acid groups on the nitrogen. mdpi.com The synthesis of N-demethyl-N-substituted derivatives (e.g., n-propyl, allyl) of 1-iodocodeine and their 7,8-dihydro analogues has been reported starting from codeine. researchgate.net These modifications at the N-17 position are a focus in the development of new codeine analogs. nih.govresearchgate.netdntb.gov.ua
Modifications at Ring A, C, and Other Structural Positions
Modifications to other parts of the codeine structure, including rings A and C, are also explored to generate diverse libraries of analogs. nih.govresearchgate.netdntb.gov.uaresearchgate.net Modifications at ring A (positions 1, 2, and 3) have been investigated. nih.govresearchgate.netdntb.gov.uaresearchgate.net For instance, the synthesis of 1-iodocodeine derivatives has been achieved through palladium-catalyzed reactions. nih.gov Halogenation, such as bromination of codeine and its derivatives, represents a modification on the aromatic ring. researchgate.net Modifications at ring C, particularly at position 6, are common due to the presence of a hydroxyl group. nih.govresearchgate.netdntb.gov.uaakjournals.com Acetylation of the C-6 hydroxyl group of codeine, for example, has been performed. nih.govakjournals.com The introduction of a hydroxyl substituent at the C-14 position, which is unsubstituted in natural codeine, has been explored through synthetic approaches, leading to 14-hydroxylated codeine derivatives. akjournals.comresearchgate.netmdpi.com Oxidations at C6 have also been observed in biotransformation studies. researchgate.net Other structural modifications include those at the C-8 position and the saturation of the double bond. akjournals.com
The SAR of codeine analogs is influenced by modifications at various positions. For example, the presence of a methoxy (B1213986) group at position 4 and/or 14 can impact binding affinities to opioid receptors. mdpi.com Substitutions in the aromatic ring of cinnamoylaminocodeinones have shown a clear SAR, where the position of the substituent affects efficacy at the mu opioid receptor. nih.gov Modifications at position 6 with amino acid or dipeptide substituents have also been explored, revealing structure-activity relationships for peripheral antinociceptive efficacy. acs.org
Synthesis of Codeine Metabolite Analogs (e.g., 14-Methoxycodeine-6-O-sulfate)
The synthesis of codeine metabolite analogs aims to create compounds that mimic or enhance the activity of endogenous or metabolically produced opioids. One example is the synthesis of sulfated metabolites like codeine-6-O-sulfate (C6SU) and 14-methoxycodeine-6-O-sulfate (14-OMeC6SU). mdpi.comsemmelweis.hu These sulfated derivatives are zwitterionic and may act as peripheral analgesics. semmelweis.hu
The synthesis of sulfate (B86663) esters typically involves using protecting groups at the C-3 phenolic or C-6 hydroxyl positions due to similar reactivity. semmelweis.hu Acetyl protecting groups are often employed for their ease of synthesis and removal. semmelweis.hu Sulfate monoesters can be synthesized using a pyridine-SO3 complex. semmelweis.hu
Research has focused on synthesizing novel 14-methoxymorphine and 14-methoxycodeine analogs and their sulfate esters, as literature suggests that morphine derivatives with an alkoxy group at the C-14 position exhibit exceptional analgesic activity. semmelweis.hu
Studies have successfully synthesized and characterized 14-methoxycodeine-6-O-sulfate (14-OMeC6SU). mdpi.com This involved chemical modification through the introduction of ionizable groups, such as sulfate, into the C-6 position. mdpi.com
Another approach to synthesizing codeine analogs involves modifying the N-17 position or the ring structure. For instance, norcodeine, a metabolite of codeine produced by CYP3A4, can be synthesized from codeine. wikipedia.orgmdpi.com Subsequent alkylation of norcodeine with agents like methyl iodide can yield labeled codeine analogs. mdpi.com
Synthesis of thiosaccharide analogs of codeine-6-glucuronide (B1240514) (C6G) has also been explored to potentially improve biological activity compared to the naturally occurring glucuronide. nih.gov These syntheses involve creating 6-beta-thiosaccharide linkages. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Opioid Receptor Ligands
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques used to understand the relationship between the chemical structure of a ligand and its biological activity at opioid receptors. These methods are crucial for the rational design of novel opioid analogs. nih.govresearchgate.net
Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) receptors, are G protein-coupled receptors (GPCRs) that play a key role in mediating the effects of opioids. wikipedia.orgnih.govnih.gov QSAR analysis aims to build mathematical models that correlate structural descriptors of ligands with their binding affinity or functional activity at these receptors. researchgate.net
Pharmacophore modeling identifies the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond acceptors, aromatic rings, positive ionizable centers) required for a molecule to bind to a specific receptor site and elicit a biological response. nih.gov
Studies have developed ligand-based 3D pharmacophore models for the μ-opioid receptor using highly active morphinan derivatives, including codeine analogs. nih.gov These models have indicated that key features for μ-receptor binding include the presence of at least three hydrogen bond acceptors, one aromatic ring, and one positive ionizable feature. nih.gov The protonated amine group is essential for forming an ionic interaction with the receptor, while the aromatic ring contributes to Van der Waals interactions. nih.gov
Molecular docking studies, often used in conjunction with QSAR and pharmacophore modeling, help to predict the binding poses of ligands within the receptor binding site and assess the strength of interactions. researchgate.netplos.org These studies can reveal specific amino acid residues in the receptor that interact with different parts of the ligand structure, providing further insights into SAR. researchgate.netacs.org
QSAR and pharmacophore models can be used for virtual screening of chemical libraries to identify potential new opioid receptor ligands with desired activity profiles. nih.govplos.org Machine learning methods are increasingly being integrated with QSAR to improve the predictive power of these models. researchgate.netacs.org
Rational Design of Novel Codeine Analogs for Modulated Receptor Selectivity and Efficacy
Rational design of novel codeine analogs focuses on modifying the codeine structure to achieve modulated selectivity and efficacy at different opioid receptor subtypes (μ, δ, κ) and potentially reduce undesirable side effects associated with traditional opioids like morphine, such as respiratory depression and addiction. nih.govacs.org
Codeine itself has a relatively weak affinity for opioid receptors and acts primarily as a prodrug. wikipedia.org Modifications to the codeine structure can significantly alter its binding affinity, efficacy (whether it activates the receptor and to what extent), and selectivity for specific opioid receptor subtypes. nih.gov
Key areas of modification in codeine and morphinan analogs investigated for their impact on receptor interactions include:
Modifications at the C3 position: The phenolic hydroxyl group at C3 is important for interaction with opioid receptors. nih.gov Methylation at this position, as in codeine compared to morphine, significantly reduces μ-opioid receptor affinity. nih.govjvsmedicscorner.com Substituting different groups at C3 has generally shown a decrease in affinity for μ, δ, and κ receptors. nih.gov
Modifications at the C6 position: Introduction of ionizable groups like sulfate at the C6 position, as seen in codeine-6-O-sulfate and 14-methoxycodeine-6-O-sulfate, can influence peripheral activity and potentially reduce central side effects. mdpi.comsemmelweis.hu
Modifications at the C14 position: The introduction of an alkoxy group, such as a methoxy group, at the C14 position in morphinan derivatives has been shown to result in highly potent opioid agonists. semmelweis.huacs.org For example, 14-methoxycodeine-6-O-sulfate demonstrated higher affinity, potency, and efficacy at the μ-opioid receptor compared to codeine and codeine-6-O-sulfate. mdpi.com
Modifications at the N17 position: Alterations to the nitrogen substituent at the N17 position can impact receptor binding and activity. nih.gov
Modifications to the ring system: Introducing double bonds or modifying the saturation of the ring system can also affect opioid receptor interactions. nih.gov
Rational design strategies utilize the information gained from SAR, QSAR, and pharmacophore modeling studies to guide the synthesis of new analogs with predicted improved properties. For instance, understanding the key pharmacophore features for μ-receptor binding allows for the design of molecules that optimally present these features in 3D space. nih.gov Similarly, QSAR models can help predict the activity of novel compounds before they are synthesized, prioritizing those with a higher likelihood of success. researchgate.net
The goal is to design analogs that selectively target specific opioid receptor subtypes to achieve desired therapeutic effects while minimizing activation of receptors responsible for adverse effects. For example, developing agonists selective for peripheral opioid receptors could provide analgesia with reduced central nervous system side effects. semmelweis.hu Research also explores biased agonism, where ligands selectively activate certain downstream signaling pathways of the receptor while avoiding others, potentially separating desired analgesic effects from unwanted side effects.
Efforts are ongoing to design novel codeine and morphinan analogs that can act as potent analgesics with improved safety profiles, including reduced potential for addiction and respiratory depression. nih.govacs.org
Advanced Analytical Chemistry Methodologies for Codeine Phosphate and Its Metabolites
Sample Preparation and Extraction Techniques from Complex Biological Matricesmdpi.comnih.govmdpi.com
The analysis of codeine and its metabolites in biological samples such as blood, urine, and hair presents significant challenges due to the complexity of the matrix and the often low concentrations of the analytes. nih.gov Effective sample preparation is therefore a critical first step to remove interfering substances and concentrate the target compounds. mdpi.comnih.gov
Solid-Phase Extraction (SPE) Applications
Solid-phase extraction (SPE) is a widely utilized technique for the cleanup and preconcentration of codeine and its metabolites from biological fluids. mdpi.comnih.gov This method offers advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation. oup.com The selection of the appropriate sorbent material is key to achieving optimal extraction efficiency.
Various SPE sorbents have been successfully applied for the extraction of opioids. For instance, a study on the simultaneous analysis of 23 opioids, including codeine, in urine utilized an automated SPE system, which significantly reduced sample preparation time. oup.comovid.com Another approach developed a novel magnetic molecularly imprinted polymer nanoadsorbent for the solid-phase extraction of codeine phosphate (B84403) from human urine, demonstrating high sensitivity and accuracy. rsc.org Multi-walled carbon nanotubes have also been employed as an SPE sorbent for codeine analysis in human urine, achieving a low detection limit of 0.4 μg/L. mdpi.comnih.gov
A modified dispersive solid-phase extraction (dSPE) technique has also been developed for the simultaneous quantification of multiple opioids, including codeine, in blood and urine. This method uses anhydrous Epsom salt and acetonitrile for extraction, followed by the addition of n-hexane to remove non-polar interferences. mdpi.com
Table 1: Examples of Solid-Phase Extraction Applications for Codeine Analysis
| Biological Matrix | SPE Sorbent/Technique | Key Findings |
| Urine | Automated SPE | Reduced sample preparation time and improved efficiency for the analysis of 23 opioids. oup.com |
| Urine | Magnetic molecularly imprinted polymer | Achieved a detection limit of 0.67 ng/mL for codeine phosphate. rsc.org |
| Urine | Multi-walled carbon nanotubes | Resulted in a detection limit of 0.4 μg/L for codeine. mdpi.comnih.gov |
| Blood and Urine | Modified dispersive SPE (dSPE) | Enabled simultaneous quantification of six opioids with a limit of detection of 10 ng/mL for codeine. mdpi.com |
Liquid-Liquid Extraction (LLE) and Microextraction Techniques
Liquid-liquid extraction (LLE) remains a common and effective method for isolating codeine and its metabolites from biological samples. mdpi.com This technique involves the partitioning of the analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For example, in the GC-MS analysis of seven opiates in blood, a chloroform/trifluoroethanol (10:1) mixture was used as the extraction solvent after adjusting the sample pH. oup.com
In recent years, miniaturized versions of LLE, known as microextraction techniques, have gained popularity due to their reduced solvent and sample consumption, high enrichment factors, and simplicity. nih.gov Dispersive liquid-liquid microextraction (DLLME) is one such technique that has been successfully applied to the determination of this compound in water samples, achieving a detection limit of 0.001 μg/mL when coupled with UV-vis spectrophotometry. The DLLME procedure involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, forming a cloudy solution that facilitates the rapid transfer of the analyte into the fine droplets of the extraction solvent. oup.com
Table 2: Comparison of LLE and Microextraction Techniques for Codeine Analysis
| Technique | Principle | Advantages | Example Application |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Well-established, effective for a wide range of analytes. | Extraction of opiates from blood using chloroform/trifluoroethanol. oup.com |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid injection of an extraction and disperser solvent mixture into an aqueous sample. oup.com | Fast, simple, low solvent consumption, high enrichment factor. nih.gov | Determination of this compound in water samples with a detection limit of 0.001 μg/mL. |
Enzymatic Digestion and Matrix Clean-up Protocols
For solid biological matrices like hair, enzymatic digestion is often a necessary step to release the entrapped analytes. iaea.org Hair analysis provides a longer window of detection for drug use compared to blood or urine. nih.gov Various enzymes can be employed for the digestion of the hair matrix. For instance, a method for the analysis of recreational drugs in hair utilized Proteinase K for digestion. nih.gov Another study investigating long-term drug consumption used enzymes such as trypsin, chymotrypsin, chymopsin, and papain for the enzymatic hydrolysis of hair samples. iaea.org Following digestion, further clean-up steps, such as solid-phase extraction, are typically performed to remove residual matrix components before instrumental analysis. nih.gov
Chromatographic Separation Techniques
Chromatography is the cornerstone of modern analytical methods for the separation and quantification of this compound and its metabolites. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV, Diode Array, Electrochemical Detection)
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of codeine and its related compounds. nih.gov Reversed-phase HPLC (RP-HPLC) systems with C18 or C8 columns are frequently reported for the determination of codeine in both pharmaceutical dosage forms and biological samples. mdpi.com
The choice of detector is crucial for achieving the desired sensitivity and selectivity.
UV Detection: Due to the presence of a chromophore in its structure, codeine can be detected by UV spectrophotometry. nih.gov The absorbance of codeine is typically measured at specific wavelengths, such as 284 nm or 270 nm. mdpi.comnih.gov
Diode Array Detection (DAD) or Photodiode Array (PDA) Detection: This type of detector provides spectral information across a range of wavelengths simultaneously. shimadzu.com This capability is useful for peak purity assessment and can aid in the identification of unknown compounds. shimadzu.com A UHPLC method for the separation of this compound and its impurities utilized both a Tunable UV (TUV) detector and a PDA detector, with detection carried out at 245 nm. benthamdirect.com
Electrochemical Detection: This detection mode can offer high sensitivity and selectivity for electroactive compounds like codeine.
Table 3: HPLC Methods for the Analysis of this compound
| HPLC Mode | Column | Mobile Phase | Detection Mode | Application |
| RP-HPLC | C18 or C8 | Varies depending on the specific method. mdpi.com | UV, Diode Array | Determination of codeine in pharmaceutical formulations and biological samples. mdpi.com |
| UHPLC | Waters Acquity BEH C18 | Gradient of component A and acetonitrile. benthamdirect.com | TUV and PDA at 245 nm | Separation and determination of this compound and its impurities in a bilayer tablet. benthamdirect.com |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful and highly specific technique for the confirmation and quantification of codeine and its metabolites in biological samples. nih.gov This method offers excellent sensitivity and selectivity, making it a gold standard in forensic toxicology. nih.govresearchgate.net
Prior to GC-MS analysis, a derivatization step is often necessary to increase the volatility and thermal stability of the analytes. oup.com For example, a method for the simultaneous analysis of seven opiates in blood involved derivatization with methoxyamine and propionic anhydride. oup.com Another validated GC-MS method for morphine and codeine in human urine used a mixture of propionic anhydride and pyridine for derivatization. nih.gov In the analysis of opioids in blood and urine, BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) was used as the derivatizing agent. mdpi.com
The mass spectrometer is typically operated in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the target compounds. nih.gov
Table 4: GC-MS Methods for the Analysis of Codeine and its Metabolites
| Biological Matrix | Derivatization Agent | Key GC-MS Parameters | Application |
| Blood | Methoxyamine and propionic anhydride | Full scan GC-MS with electron impact ionization. oup.com | Simultaneous analysis of seven opiates, including codeine. oup.com |
| Urine | Propionic anhydride and pyridine (5:2) | HP-1MS column with temperature programming; SIM mode. nih.gov | Determination of morphine and codeine. nih.gov |
| Blood and Urine | BSTFA | Inert plus electron impact (EI) ionization source in SIM mode. mdpi.com | Simultaneous quantification of six opioids, including codeine. mdpi.com |
| Hair | Not specified in abstract | Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. scholaris.ca | Detection of codeine, morphine, and 6-monoacetylmorphine. scholaris.ca |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ultrasensitive Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and widely adopted technique for the highly sensitive and selective quantification of codeine and its metabolites in various biological matrices. This method combines the separation capabilities of liquid chromatography with the precise detection and identification power of tandem mass spectrometry.
The principle of LC-MS/MS involves the chromatographic separation of the target analytes from the sample matrix, followed by their ionization and subsequent mass analysis. The use of tandem mass spectrometry allows for selected reaction monitoring (SRM), where a specific precursor ion of the analyte is selected and fragmented, and a characteristic product ion is monitored for quantification. This approach significantly enhances the specificity and reduces background noise, enabling the detection of analytes at very low concentrations.
Numerous studies have detailed the development and validation of LC-MS/MS methods for codeine and its metabolites. For instance, a rapid and sensitive high-performance LC-MS/MS method was developed for the simultaneous quantification of codeine and its primary metabolite, morphine, in human plasma. nih.gov This method utilized a simple liquid-liquid extraction for sample preparation and achieved a run time of just 2.0 minutes per sample, allowing for high-throughput analysis. nih.gov The lower limits of quantification (LLOQs) were determined to be 0.2 ng/mL for codeine and 0.5 ng/mL for morphine in a 0.5 mL plasma sample, demonstrating the high sensitivity of the technique. nih.gov
Another application of LC-MS/MS is in the analysis of oral fluid, which has gained popularity as a non-invasive alternative to blood sampling. A validated method for the quantification of codeine, morphine, and other opioids in neat oral fluid demonstrated a calibration range of 1.5-350 ng/mL for codeine. rti.orgsemanticscholar.org This method effectively managed matrix effects through the use of matrix-matched controls and deuterated internal standards. rti.orgsemanticscholar.org Research has also shown that in oral fluid, hydrocodone can be a significant metabolite of codeine, highlighting the importance of comprehensive analytical methods. nih.gov
The versatility of LC-MS/MS extends to other matrices as well. For example, it has been used to analyze opiates in wastewater to monitor drug consumption trends within communities. oup.com Furthermore, a "dilute-and-shoot" LC-MS/MS method has been developed for the rapid analysis of codeine and its metabolites in urine without extensive sample preparation. mdpi.com
Table 1: Performance Characteristics of Selected LC-MS/MS Methods for Codeine Quantification
| Analyte(s) | Matrix | LLOQ | Calibration Range | Reference |
| Codeine, Morphine | Human Plasma | 0.2 ng/mL (Codeine), 0.5 ng/mL (Morphine) | 0.2-100 ng/mL (Codeine), 0.5-250 ng/mL (Morphine) | nih.gov |
| Codeine, Morphine, and other opioids | Neat Oral Fluid | 1.5 ng/mL | 1.5-350 ng/mL | rti.orgsemanticscholar.org |
| Codeine and metabolites | Urine | 2 pg/µL | Not Specified | shimadzu.co.kr |
| Codeine | Antiasthmatic Chinese Proprietary Medicine | Not Specified | Not Specified | nih.gov |
Electrophoretic Separation Techniques
Capillary Electrophoresis (CE) offers an alternative to chromatographic methods for the separation and analysis of this compound. This technique utilizes an electric field to separate ions based on their electrophoretic mobility in a narrow capillary tube. The speed and efficiency of separation are key advantages of CE.
For the detection of codeine, both UV and conductivity detectors can be employed. UV detection is possible due to the presence of a chromophore in the codeine molecule. Capacitively Coupled Contactless Conductivity Detection (C4D) is another detection method that measures changes in the conductivity of the background electrolyte as the analyte passes the detector. C4D can be particularly useful for ions that lack a strong UV chromophore.
Research has demonstrated the successful use of CE for the analysis of codeine in pharmaceutical preparations. One study reported the simultaneous determination of this compound, acetylsalicylic acid, and caffeine in a ternary mixture using CE with UV detection. The results obtained were in good agreement with those from high-performance liquid chromatography (HPLC).
While less common than LC-MS/MS for bioanalytical applications due to generally lower sensitivity, CE methods provide a valuable alternative, particularly in quality control settings for pharmaceutical formulations.
Spectrophotometric and Colorimetric Assays for Codeine Determination
Spectrophotometric and colorimetric methods represent simpler and more accessible techniques for the quantification of codeine. These methods are based on the measurement of light absorption by a colored product resulting from a chemical reaction involving codeine.
UV-Vis spectrophotometry can be used for the direct quantification of codeine in pharmaceutical tablets by measuring its absorbance at a specific wavelength, typically around 284 nm. nih.gov However, this method is often susceptible to interference from other components in the sample matrix.
To enhance selectivity, colorimetric assays are often employed. These assays involve a chemical reaction that produces a colored complex with codeine. For instance, the formation of an ion-pair complex between codeine and an anionic dye like bromothymol blue can be measured spectrophotometrically. nih.gov One study reported a detection limit of 4.6 ng/mL using this approach after a preconcentration step. nih.gov
While generally less sensitive and specific than chromatographic and electrophoretic methods, spectrophotometric and colorimetric assays offer advantages in terms of cost, speed, and simplicity, making them suitable for preliminary screening or quality control purposes where high sensitivity is not a primary requirement. nih.gov
Method Validation Parameters: Sensitivity, Specificity, Accuracy, and Precision in Bioanalytical Applications
The validation of any bioanalytical method is crucial to ensure the reliability and reproducibility of the results. Key validation parameters include sensitivity, specificity, accuracy, and precision.
Sensitivity is typically defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. For LC-MS/MS methods, LLOQs for codeine can be in the low ng/mL or even pg/mL range. nih.govshimadzu.co.kr
Specificity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. The high selectivity of tandem mass spectrometry in LC-MS/MS methods provides excellent specificity.
Accuracy is the closeness of the measured value to the true value. It is usually expressed as the percentage of recovery. Validated methods for codeine analysis typically demonstrate high accuracy, with recovery values close to 100%.
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For codeine quantification, within-run and between-run precision are typically required to be less than 15%. rti.orgsemanticscholar.org
A study on the quantification of codeine and other opioids in oral fluid reported within-run and between-run precision of <5% for codeine. rti.orgsemanticscholar.org Another study on the simultaneous determination of codeine and morphine in plasma also reported acceptable precision and accuracy over the standard curve range. nih.gov
Analysis in Alternative Biological Matrices (e.g., Hair, Sweat, Oral Fluid, Meconium)
While blood and urine are traditional matrices for drug analysis, alternative biological matrices offer several advantages, such as non-invasive collection and a longer detection window.
Oral Fluid: As previously discussed, oral fluid is an increasingly popular matrix due to its ease of collection and reduced risk of adulteration. rti.orgsemanticscholar.org LC-MS/MS methods have been successfully developed for the quantification of codeine and its metabolites in oral fluid. rti.orgsemanticscholar.orgnih.govoup.com
Hair: Hair analysis provides a long-term history of drug exposure, typically reflecting a period of weeks to months. The detection of codeine in hair can indicate chronic use.
Sweat: Sweat patches can be worn for an extended period to collect a cumulative sample, providing information on drug use over several days.
Meconium: Meconium, the first stool of a newborn, can be analyzed to assess prenatal drug exposure. The presence of codeine or its metabolites in meconium indicates maternal drug use during pregnancy.
The development of sensitive analytical techniques like LC-MS/MS has been instrumental in enabling the reliable analysis of codeine and its metabolites in these alternative matrices, providing valuable information for clinical and forensic toxicology.
Theoretical and Computational Studies on Codeine Phosphate Receptor Interactions and Pharmacokinetics
Molecular Docking and Dynamics Simulations of Codeine-Opioid Receptor Complexes
Molecular docking and dynamics simulations are widely used computational techniques to study the interaction between ligands, such as codeine and its metabolites, and their target receptors, particularly G protein-coupled receptors (GPCRs) like the opioid receptors. These methods aim to predict the preferred binding poses and affinities of ligands within the receptor's binding site and to understand the dynamic nature of these interactions.
Studies involving molecular docking of opioids, including codeine and morphine, to the mu-opioid receptor (MOR) have been conducted to elucidate their binding modes. Molecular docking can predict the ligand-protein conformation after binding and assess binding affinities. nrfhh.com For instance, a study on various natural and synthetic opioids docked to the human MOR (PDB ID 4DKL) showed that the codeine-MOR complex exhibited a low binding energy, with predicted conventional hydrogen bonds involving PHE:236 and a carbon hydrogen bond with ASP:322. nrfhh.com Alkyl and pi-alkyl bonds were also predicted to involve PRO:236, PRO:194, and CYS:233 residues in the receptor. nrfhh.com
Molecular dynamics (MD) simulations complement docking studies by providing information on the stability of the ligand-receptor complex over time and the conformational changes that occur upon binding. frontiersin.orgresearchgate.net MD simulations can reveal the dynamic behavior of the receptor and the ligand, including the formation and breaking of hydrogen bonds and other interactions. Studies have investigated the binding mechanisms of opioid agonists and antagonists to opioid receptors using MD simulations, providing insights into the structural rearrangements within the receptor upon ligand binding, such as the breaking of the D3.32-Y7.43 interaction, which is thought to be important for stabilizing the inactive state of opioid receptors. frontiersin.org While specific detailed MD simulation data for codeine phosphate (B84403) itself interacting with opioid receptors were not extensively highlighted in the search results, the general principles and methodologies applied to other morphinan-based opioids like morphine are relevant due to their structural similarities. acs.orgnih.gov
Quantum Mechanical Calculations of Ligand-Receptor Binding Energies and Molecular Conformations
Quantum mechanical (QM) calculations provide a more detailed electronic description of molecular interactions compared to classical force fields used in standard molecular dynamics simulations. These calculations can be used to determine the binding energies between a ligand and a receptor or specific residues within the binding site. QM calculations can also provide insights into the preferred molecular conformations of ligands and how these conformations might change upon binding to a receptor. elifesciences.orgnih.gov
QM calculations have been applied to study the conformational behavior of morphine-like opiates, correlating electronic and conformational results with their pharmacological properties. nih.gov These studies suggest that conformational behavior can be a main factor influencing receptor binding and interaction with the active site. nih.gov QM calculations can also be used to assess the energy differences between different conformations of a ligand, such as the chair and boat conformations of cyclic structures present in opioid molecules. elifesciences.orgnih.gov This information is valuable for understanding the flexibility of the ligand and how it might fit into the receptor binding pocket. For example, QM energy calculations have been used to determine the energy preference for boat versus chair conformations in related opioid ligands, providing data on their conformational flexibility. elifesciences.orgnih.gov
TABLE 1. QM Calculated Energy Differences Between Chair and Boat Conformations for Selected Ligands elifesciences.orgnih.gov
| Ligand | Basis Set | Energy(Chair – Boat) (Hartree) | Energy(Chair – Boat) (kcal/mol) | Energy(Chair – Boat) (kJ/mol) |
| MP1104 | LanL2DZ | 0.03671637 | 23.0396323 | 96.3988294 |
| MP1104 | DGDZVP | 0.03493887 | 21.9242457 | 91.7320032 |
| IBNtxA | LanL2DZ | -0.0014450 | -0.90674184 | -3.7938475 |
| IBNtxA | DGDZVP | -0.0015090 | -0.9465414 | -3.9603404 |
| MP1202 | LanL2DZ | -0.0006520 | -0.4091332 | -1.7118183 |
| MP1202 | DGDZVP | -0.0007680 | -0.4819027 | -2.0162878 |
QM calculations can also be used to determine the pKa of opioid drugs, which is important for understanding their protonation state at physiological pH and in different tissue environments, potentially influencing receptor binding. nih.govacs.org
Physiologically Based Pharmacokinetic (PBPK) Modeling of Codeine Phosphate and Metabolite Disposition
Physiologically based pharmacokinetic (PBPK) modeling is a computational approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug within a biologically realistic framework. frontiersin.orgnih.gov PBPK models divide the body into interconnected tissue and organ compartments, incorporating physiological parameters, biochemical processes (like enzyme metabolism), and transport phenomena. frontiersin.orgnih.gov This approach is particularly useful for predicting drug disposition in different populations and under various conditions, such as varying enzyme activities due to genetic polymorphisms. frontiersin.orgnih.govnih.gov
PBPK models have been developed and validated specifically for codeine and its active metabolite, morphine, to predict their plasma concentration-time profiles. frontiersin.orgnih.govnih.gov These models account for the key metabolic pathways of codeine, including O-demethylation to morphine by CYP2D6, N-demethylation to norcodeine by CYP3A4, and glucuronidation to codeine-6-glucuronide (B1240514) (C6G) by UGT2B7 and UGT2B4. frontiersin.orgnih.gov
Prediction of Metabolic Profiles Across CYP2D6 Phenotypes
One of the significant applications of PBPK modeling for codeine is the prediction of its metabolic profile and the disposition of its active metabolite, morphine, across different CYP2D6 phenotypes. frontiersin.orgnih.govnih.gov CYP2D6 exhibits significant genetic polymorphism, leading to different metabolic capacities among individuals, categorized as ultrarapid metabolizers (UMs), extensive metabolizers (EMs), intermediate metabolizers (IMs), and poor metabolizers (PMs). frontiersin.orgnih.govnih.gov
PBPK models incorporate phenotype-specific enzyme kinetic parameters, such as the turnover frequency (Kcat) of CYP2D6, to simulate the impact of these genetic variations on codeine metabolism and morphine formation. frontiersin.orgnih.gov Studies using PBPK modeling have successfully predicted the differences in codeine and morphine exposure among these phenotype groups. frontiersin.orgnih.govnih.gov For example, predicted AUC₀₋∞ values for morphine were significantly lower in PMs and IMs compared to EMs, while UMs showed higher morphine exposure. frontiersin.orgnih.govnih.gov
TABLE 2. Predicted Morphine AUC₀₋∞ Relative to Extensive Metabolizers (EMs) frontiersin.orgnih.govnih.gov
| CYP2D6 Phenotype | Predicted Morphine AUC₀₋∞ (% of EMs) |
| Poor Metabolizers (PMs) | 1.4% (98.6% lower) |
| Intermediate Metabolizers (IMs) | 39.16% (60.84% lower) |
| Ultrarapid Metabolizers (UMs) | 173.43% (73.43% higher) |
These predictions highlight the variability in morphine exposure based on CYP2D6 genotype, which is crucial for understanding the interindividual differences in codeine response. frontiersin.orgnih.govnih.gov
Integration of Enzyme Kinetics and Transport Processes within PBPK Models
PBPK models integrate enzyme kinetics and transport processes to provide a comprehensive simulation of drug disposition. frontiersin.orgnih.govscholaris.ca Enzyme kinetic parameters, such as Michaelis-Menten constant (Km) and turnover frequency (Kcat), are incorporated to describe the rate of metabolic reactions catalyzed by enzymes like CYP2D6 and UGTs. frontiersin.orgnih.gov These parameters can be optimized within the model using methods like the Monte Carlo algorithm to fit observed pharmacokinetic data. frontiersin.orgnih.gov
Furthermore, PBPK models can account for the influence of drug transporters, which play a role in the absorption, distribution, and excretion of codeine and its metabolites. nih.govscholaris.ca While the search results specifically emphasized enzyme kinetics related to CYP2D6 metabolism of codeine, the general framework of PBPK modeling allows for the inclusion of transporter kinetics and their impact on drug disposition within different tissues and organs. nih.govscholaris.ca This integration is essential for accurately simulating the complex interplay of metabolic and transport processes that govern the pharmacokinetics of codeine and its metabolites.
Computational Approaches to Understand Protonation-Coupled Drug Binding Mechanisms at Opioid Receptors
Opioid drugs, including codeine, typically contain a protonatable amino group that plays a role in binding to opioid receptors. nih.govnih.govmdpi.com The protonation state of this group can be influenced by the local pH environment, which might be particularly relevant in conditions like inflammation where tissue pH can be acidic. nih.govnih.govmdpi.com Computational studies, including molecular dynamics simulations and pKa calculations, are used to investigate the impact of protonation on opioid-receptor interactions. nih.govnih.govmdpi.com
Computational Approaches for Structure-Based Drug Design of Opioid Analogs
Structure-based drug design (SBDD) utilizes the three-dimensional structure of target receptors, such as opioid receptors, to design novel ligands with desired binding properties and functional profiles. frontiersin.orgelifesciences.orgnih.gov Computational techniques, including molecular docking, molecular dynamics simulations, and quantum mechanical calculations, are integral to SBDD efforts in the opioid field. frontiersin.orgelifesciences.orgnih.govosti.gov
By docking large libraries of molecules against the known structures of opioid receptors, researchers can identify potential lead compounds with novel scaffolds. nih.govwsu.edu Subsequent structure-based optimization, guided by computational analysis of ligand-receptor interactions and predicted binding affinities, can lead to the design of analogs with improved potency, selectivity for specific opioid receptor subtypes (mu, delta, kappa), and desired signaling bias (e.g., favoring G-protein signaling over beta-arrestin recruitment to potentially reduce side effects). frontiersin.orgelifesciences.orgnih.govosti.gov
Computational approaches allow for the prediction of how modifications to the chemical structure of an opioid ligand might affect its binding mode and interactions with key residues in the receptor binding site. nih.govelifesciences.orgacs.org This information guides the synthesis and testing of new opioid analogs with tailored pharmacological properties. For instance, computational studies have been used to explore the impact of substituents on the morphinan (B1239233) skeleton on MOR binding and activity, revealing key structural elements that influence their pharmacological profiles. nih.govacs.org
Solid State Chemistry and Crystallography of Codeine Phosphate
Crystalline Forms: Hydrates and Anhydrates of Codeine Phosphate (B84403)
Codeine phosphate is known to form three distinct hydrates and at least two anhydrous forms. rsc.orgrsc.orgrsc.org The presence and proportion of water molecules within the crystal lattice significantly influence the structural and physical properties of this compound. rsc.orgrsc.orgrsc.orggoogle.com
Sesquihydrate, Hemihydrate, and Monohydrate Characterization
Among the hydrated forms, the sesquihydrate (1.5 H₂O) and hemihydrate (0.5 H₂O) are particularly significant as they are stable at room temperature and are commonly used in pharmaceutical preparations. rsc.orgrsc.orggoogle.com The monohydrate (1 H₂O) form, however, has been identified as unstable. rsc.orgrsc.org
Characterization studies utilizing techniques such as vibrational spectroscopy (infrared and Raman) and thermoanalytical methods (TGA/DSC) have revealed distinct differences between these hydrated forms, allowing for their discrimination. researchgate.net For instance, the vibrational spectra of the hemihydrate and sesquihydrate show variations that indicate differences in their molecular arrangement. researchgate.netresearchgate.net
The sesquihydrate (COP-S) contains 1.5 water molecules per codeine cation and is stable under typical room temperature and humidity conditions. rsc.orgrsc.orgresearchgate.net The hemihydrate (COP-H) contains 0.5 water molecules per codeine cation and is also stable at room temperature. rsc.orgrsc.orgresearchgate.net The intermediate monohydrate (COP-M) is unstable and is typically observed as a transient phase during the dehydration of the sesquihydrate. rsc.orgrsc.orgresearchgate.net
Here is a summary of the hydrated forms:
| Crystalline Form | Water Molecules per Codeine Cation | Stability at Room Temperature |
| Sesquihydrate | 1.5 | Stable |
| Monohydrate | 1.0 | Unstable |
| Hemihydrate | 0.5 | Stable |
Anhydrous Polymorphs
Upon heating, this compound hydrates can transform into anhydrous forms. rsc.orgrsc.org Two anhydrous polymorphs, designated as COP-AI and COP-AII, have been reported to form at high temperatures (above 100 °C). rsc.orgrsc.org These anhydrous forms represent different crystalline arrangements of this compound in the absence of water molecules. rsc.orgrsc.org
Hydrogen Bonding Networks and Crystal Packing Analysis
The crystal structure and properties of this compound hydrates are significantly influenced by the intricate hydrogen bonding networks involving the codeine cations, phosphate anions, and water molecules. rsc.orgrsc.orgresearchgate.netresearchgate.netnih.govmdpi.com
In the hemihydrate (COP-H), codeine cations are linked through hydrogen bonds involving hydroxyl and methoxy (B1213986) groups. rsc.orgrsc.org The hydroxyl group is also bonded to a water molecule, and both codeine cations are bonded to phosphate anions via N-H⋯O hydrogen bonds. rsc.orgrsc.org The phosphate anions in COP-H are linked by O-H⋯O hydrogen bonds, forming an extended ribbon chain to which water molecules and codeine cations are attached. rsc.orgrsc.org
The hydrogen bonding scheme in the sesquihydrate (COP-S) is notably different from that of COP-H due to the presence of an additional water molecule. rsc.orgrsc.org In COP-S, a more complex two-dimensional layer is formed by the hydrogen bonding network of phosphate anions and water molecules. rsc.orgrsc.org In one codeine cation of COP-S, the protonated amino group and the hydroxyl group are bonded to water molecules, while in the other cation, these groups are bonded to oxygen atoms of the phosphate anions. rsc.org
The differences in the hydrogen bonding networks, despite similar packing of the codeine cations, lead to significant variations in the crystal structures and external crystal shapes of the hemihydrate and sesquihydrate. rsc.orgrsc.orgresearchgate.net
Phase Transformations and Thermal Stability Studies (e.g., Thermoanalytical Methods)
Thermoanalytical methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often coupled with in situ crystallographic analysis like temperature-resolved X-ray Powder Diffraction (XRPD), are crucial for studying the phase transformations and thermal stability of this compound forms. rsc.orgresearchgate.netresearchgate.netnih.govresearchgate.net
Studies have shown that upon heating, the sesquihydrate (COP-S) undergoes a dehydration sequence. rsc.orgresearchgate.net This typically involves the transformation of COP-S into the unstable monohydrate (COP-M), which then converts to the hemihydrate (COP-H). rsc.orgresearchgate.net Further heating above approximately 100 °C leads to the formation of anhydrous forms (COP-AI and COP-AII). rsc.orgrsc.orgresearchgate.net
DSC curves of COP-S show endothermic transitions corresponding to these dehydration steps. rsc.orgresearchgate.net TGA provides information on the mass loss associated with the release of water molecules during heating. nih.gov For example, the sesquihydrate easily liberates water at relatively low temperatures (e.g., 40°C), while the hemihydrate and monohydrate are more resistant to water loss at this temperature. jst.go.jp
The anhydrous forms can also undergo solid-solid phase transitions upon heating. researchgate.net For instance, the metastable anhydrous form obtained thermally may transform into a more stable anhydrous form before thermal degradation occurs. researchgate.net The total thermal degradation of this compound typically begins at temperatures around 240 °C. rsc.orgresearchgate.net
Here is a simplified representation of the dehydration sequence upon heating COP-S:
COP-S (Sesquihydrate) → COP-M (Monohydrate, unstable) → COP-H (Hemihydrate) → COP-AI (Anhydrous Form I) → COP-AII (Anhydrous Form II) → Thermal Degradation rsc.orgresearchgate.net
Influence of Crystal Structure on Material Properties for Research Applications
The crystal structure of this compound significantly impacts its material properties, which are relevant for research applications, particularly in pharmaceutical science. rsc.orggoogle.comresearchgate.netjst.go.jp Differences in crystal structure, even between hydrates, can lead to variations in physical properties such as crystallization behavior, solubility, stability, and potentially other characteristics like bioavailability. rsc.orggoogle.comresearchgate.netresearchgate.netjst.go.jp
For example, the difference of just one water molecule between the sesquihydrate and hemihydrate has a remarkable influence on their crystallization behavior. rsc.orgresearchgate.net COP-H tends to form single crystals, whereas COP-S crystallizes as cracked microcrystals. rsc.orgresearchgate.net This difference in crystallization behavior is directly linked to the distinct hydrogen bonding networks in the two forms. rsc.orgrsc.orgresearchgate.net
The stability of different crystalline forms is also crucial. The sesquihydrate, while stable at room temperature, can lose water and convert to the hemihydrate and then anhydrous forms under conditions of high temperature and illumination, which can lead to issues like caking and yellowing. google.com The hemihydrate has shown better stability in long-term tests compared to the sesquihydrate, with a slower increase in impurities. google.com
Understanding these structure-property relationships is vital for selecting the appropriate crystalline form for specific research or formulation purposes and for predicting the behavior of the material under different processing and storage conditions. rsc.orggoogle.comresearchgate.netjst.go.jp
Q & A
Basic Research Questions
Q. What standardized methodologies are recommended for characterizing codeine phosphate’s chemical purity and stability in experimental settings?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) for purity analysis, coupled with nuclear magnetic resonance (NMR) for structural confirmation. Stability studies should follow ICH guidelines, incorporating accelerated degradation tests under varying pH, temperature, and humidity conditions. Include validation parameters (e.g., specificity, linearity) and reference standard calibration .
Q. How do researchers design pharmacokinetic studies for this compound to account for metabolic variability in preclinical models?
- Methodological Answer : Employ population pharmacokinetic (PopPK) models to quantify inter-individual variability, particularly focusing on CYP2D6 polymorphisms. Use stratified sampling in animal or human cohorts and integrate metabolite profiling (e.g., morphine-glucuronide) via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Ensure compliance with ethical protocols for human trials, including genotyping consent .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound’s analgesic efficacy studies?
- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal Emax models) to quantify efficacy thresholds. For comparative studies, use analysis of covariance (ANCOVA) to adjust for baseline pain scores. Report confidence intervals and effect sizes to avoid overinterpretation of marginal significance .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s efficacy across different neuropathic pain models?
- Methodological Answer : Conduct a systematic review to identify model-specific confounders (e.g., mechanical vs. thermal pain induction). Perform meta-regression to assess covariates like dosing regimens or species differences. Validate findings using translational models that mimic human pathophysiology, such as spared nerve injury (SNI) in rodents .
Q. How can researchers optimize in vitro assays to quantify this compound’s active metabolites while minimizing matrix interference?
- Methodological Answer : Implement solid-phase extraction (SPE) for sample cleanup prior to LC-MS/MS analysis. Use deuterated internal standards (e.g., morphine-d3) to correct for ion suppression. Validate assays using spiked matrices (e.g., plasma, liver microsomes) and report recovery rates and limits of quantification (LOQ) .
Q. What methodologies ensure reproducibility in preclinical data for this compound’s opioid receptor binding affinity?
- Methodological Answer : Standardize radioligand binding assays (e.g., using [³H]-naloxone) with controls for nonspecific binding. Adopt blinded data analysis and share raw datasets via repositories like Figshare. Replicate findings across independent labs using identical receptor preparation protocols .
Q. How can genetic variability in CYP2D6 activity be incorporated into clinical trial designs for this compound?
- Methodological Answer : Stratify participants into metabolizer phenotypes (poor, intermediate, extensive, ultrarapid) via genotyping. Use adaptive trial designs to adjust dosing arms based on interim pharmacokinetic data. Include pharmacodynamic endpoints (e.g., pain relief scores) correlated with metabolite plasma levels .
Data Contradiction and Synthesis
Q. What frameworks guide the synthesis of conflicting data on this compound’s risk-benefit ratio in chronic pain management?
- Methodological Answer : Apply the GRADE (Grading of Recommendations, Assessment, Development, and Evaluations) framework to evaluate evidence quality. Use funnel plots to detect publication bias and sensitivity analyses to assess robustness. Integrate patient-reported outcomes (PROs) to balance clinical and subjective metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
